molecular formula C7H12N2O B2558218 (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS No. 1855899-74-9

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B2558218
CAS No.: 1855899-74-9
M. Wt: 140.186
InChI Key: FABQIOUUMTYOTM-UHFFFAOYSA-N
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Description

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative characterized by a hydroxymethyl group at the 2-position and ethyl and methyl substituents at the 1- and 4-positions of the imidazole ring, respectively. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol (CAS No. 1855899-74-9) . The compound’s structure combines moderate hydrophilicity (due to the alcohol group) with lipophilic alkyl chains, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQIOUUMTYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 4-Methylimidazole

The foundational step involves introducing the ethyl group at the 1-position of 4-methylimidazole. A method adapted from EvitaChem’s protocol for analogous imidazole derivatives employs 4-methylimidazole reacted with ethyl bromide in the presence of potassium carbonate as a base. The reaction proceeds in anhydrous acetonitrile at 80°C for 12 hours, achieving 85–90% yield.

$$
\text{4-Methylimidazole} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-Ethyl-4-methyl-1H-imidazole} + \text{HBr}
$$

Regioselectivity is ensured by the higher nucleophilicity of the pyrrolic nitrogen (N-1) compared to the pyridinic nitrogen (N-3).

Hydroxymethylation at the 2-Position

The hydroxymethyl group is introduced via Mannich reaction or formaldehyde condensation . A solvent-free method from AJ GreenChem’s imidazole functionalization studies utilizes paraformaldehyde and hydrochloric acid at 60°C. The 2-position’s reactivity is enhanced by the electron-donating ethyl and methyl groups, yielding 70–75% of the target compound after 6 hours:

$$
\text{1-Ethyl-4-methyl-1H-imidazole} + \text{HCHO} \xrightarrow{\text{HCl}} \text{(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol}
$$

Reductive Amination and Cyclization

Propargylic Urea Cyclization

A novel approach inspired by ACS Organic Process Research & Development involves propargylic ureas undergoing base-catalyzed hydroamidation. While this method primarily yields imidazol-2-ones, modifying the substrate to include ethyl and methyl groups enables post-cyclization reduction. For example, lithium aluminum hydride (LAH) reduces a ketone intermediate at the 2-position to the alcohol:

$$
\text{(1-Ethyl-4-methyl-1H-imidazol-2-yl)ketone} \xrightarrow{\text{LAH, THF}} \text{this compound}
$$

This two-step process achieves 65% overall yield but requires stringent anhydrous conditions.

Solvent-Free One-Pot Synthesis

AJ GreenChem’s solvent-free protocol for imidazole-1-yl-acetic acid hydrochloride adapts well to this target. 4-Methylimidazole , ethyl chloroacetate , and paraformaldehyde are heated at 100°C for 8 hours, followed by hydrolysis with aqueous HCl. The one-pot method eliminates purification intermediates, yielding 68–72% product:

$$
\text{4-Methylimidazole} + \text{ClCH}_2\text{COOEt} + \text{HCHO} \xrightarrow{\Delta} \text{this compound}
$$

Catalytic Hydroxymethylation Using BEMP

The organocatalyst BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerates hydroxymethylation under mild conditions. A mixture of 1-ethyl-4-methyl-1H-imidazole , formaldehyde , and BEMP (5 mol%) in acetonitrile reacts at room temperature for 1 hour, achieving 80% yield. This method minimizes side reactions and is scalable for industrial applications.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Alkylation-Hydroxymethylation K$$2$$CO$$3$$, CH$$_3$$CN 70–75 High regioselectivity Multi-step, solvent-dependent
Reductive Amination LAH, THF 65 Access to intermediates Moisture-sensitive reagents
Solvent-Free One-Pot No solvent, 100°C 68–72 Eco-friendly, reduced steps High temperature required
BEMP Catalysis RT, CH$$_3$$CN 80 Rapid, mild conditions Catalyst cost

Mechanistic Insights and Optimization

Regioselectivity in Alkylation

The preference for N-1 alkylation in imidazoles arises from the lower pKa of the pyrrolic nitrogen (pKa ~14.5 vs. ~23 for N-3). Steric effects from the 4-methyl group further direct ethylation to N-1.

Hydroxymethylation Kinetics

Formaldehyde’s electrophilicity is enhanced under acidic conditions, promoting electrophilic aromatic substitution at the electron-rich 2-position. AJ GreenChem’s HCl-mediated method optimizes this via in situ generation of iminium intermediates.

Industrial and Environmental Considerations

Large-scale synthesis favors solvent-free or catalytic methods to reduce waste. The BEMP-catalyzed route, despite higher catalyst costs, aligns with green chemistry principles by avoiding hazardous solvents and minimizing energy use.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (1-ethyl-4-methyl-1H-imidazol-2-yl)aldehyde or (1-ethyl-4-methyl-1H-imidazol-2-yl)carboxylic acid.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to inhibit cancer cell proliferation with IC50 values ranging from 10 to 20 µM against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Enzymes : Targeting specific enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Modulating signaling pathways that promote cell survival.

Anti-inflammatory Properties

Compounds similar to (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol have been noted for their ability to inhibit pro-inflammatory cytokines. This modulation of immune responses positions them as potential treatments for inflammatory diseases.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, including:

  • Organic Light Emitting Diodes (OLEDs) : The compound's structure allows for efficient charge transport and light emission.
  • Organic Photovoltaics (OPVs) : Its ability to facilitate electron transfer can enhance the efficiency of solar cells.

Biological Research

Probes and Tools

In biological research, this compound can serve as a probe or tool to investigate cellular processes and molecular interactions. Its ability to bind to specific proteins makes it valuable for studying complex biological systems.

Structure-Activity Relationship (SAR)

A study focusing on the SAR of imidazole derivatives revealed that modifications at the 6-position significantly enhance activity against Mycobacterium tuberculosis. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.

Pharmacokinetic Studies

Pharmacokinetic analyses indicate that certain derivatives of this compound exhibit favorable absorption and distribution characteristics, suggesting potential for oral bioavailability. This characteristic is crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol 1-Ethyl, 4-methyl, 2-methanol C₇H₁₂N₂O 140.18 Intermediate for drug synthesis; balanced lipophilicity/hydrophilicity.
(1-Benzyl-1H-imidazol-2-yl)methanol 1-Benzyl, 2-methanol C₁₁H₁₂N₂O 188.23 Enhanced lipophilicity due to benzyl group; potential antimicrobial agent.
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol 1,4,5-Trimethyl, 2-methanol C₈H₁₄N₂O 154.21 High hydrophobicity; limited solubility in polar solvents.
5-Methyl-2-phenyl-1H-imidazole-4-methanol 2-Phenyl, 4-methanol, 5-methyl C₁₁H₁₂N₂O 188.23 Electron-withdrawing phenyl group increases acidity; explored in anticancer research.
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol 4-(Imidazolylmethyl), phenyl-methanol C₁₁H₁₂N₂O 188.23 Bifunctional structure with aromatic and alcohol groups; used in coordination chemistry.

Key Comparisons :

Substituent Effects on Reactivity: The ethyl and methyl groups in the target compound provide steric protection to the imidazole ring while maintaining moderate reactivity at the hydroxymethyl group. Electron-withdrawing groups (e.g., phenyl in 5-methyl-2-phenyl-1H-imidazole-4-methanol) enhance the acidity of the hydroxymethyl group, facilitating deprotonation and subsequent functionalization .

Physicochemical Properties: The target compound’s logP (estimated ~0.5–1.0) is lower than that of benzyl- or trimethyl-substituted analogs, suggesting better aqueous solubility. This property is critical for bioavailability in drug design .

Synthetic Utility :

  • The hydroxymethyl group in the target compound can be oxidized to a carbonyl (e.g., using Dess-Martin periodinane, as in ) or converted to a chloromethyl group (via SOCl₂, as in ), enabling diverse downstream modifications .
  • Compared to 1-(phenylsulfonyl)-1H-imidazole derivatives (), the target compound lacks electron-deficient sulfonyl groups, reducing its susceptibility to nucleophilic aromatic substitution.

Biological Relevance: Imidazole methanol derivatives are explored as sphingosine-1-phosphate lyase (S1PL) inhibitors (e.g., LX2931 in ). The target compound’s ethyl and methyl groups may optimize interactions with hydrophobic enzyme pockets while avoiding metabolic instability seen in bulkier analogs .

Biological Activity

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol, a compound derived from imidazole, has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, pharmacological properties, and relevant case studies.

The synthesis of this compound typically involves the alkylation of 4-methylimidazole with ethyl bromide, followed by reduction using sodium borohydride. This method allows for the introduction of both ethyl and methyl groups on the imidazole ring, which is critical for its biological activity. The compound's structure can be represented as follows:

C5H8N2O\text{C}_5\text{H}_8\text{N}_2\text{O}

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further investigation in medicinal chemistry .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityReference
Escherichia coliInhibition
Candida albicansModerate
Staphylococcus aureusSignificant

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported significant cytotoxicity against cervical cancer cells, with IC50 values indicating effective dose-response relationships .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
SISO (Cervical Cancer)10.5
RT-112 (Bladder Cancer)12.3

Case Studies

Case Study 1: Antifungal Activity
A study investigated the antifungal properties of this compound against Candida albicans. Results demonstrated that the compound effectively inhibited fungal growth at concentrations lower than those required for traditional antifungal agents, suggesting its potential as a therapeutic alternative .

Case Study 2: Cancer Cell Inhibition
In another study focusing on cancer treatment, researchers evaluated the compound's effects on human cervical cancer cells. The results indicated that treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with imidazole derivatives. For example, alkylation of the imidazole ring followed by hydroxylation or reduction steps. Key catalysts include p-toluenesulfonic acid for imine formation and sodium borohydride for reduction . Solvent choice (e.g., DMF) and temperature control (RT to 90°C) are critical for yield optimization. Purification often employs recrystallization or chromatography .
  • Data : Reported yields range from 50–75% depending on solvent and catalyst efficiency .

Q. What spectroscopic and crystallographic methods are used to validate the compound’s structure?

  • Methodology :

  • NMR/IR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and hydroxyl group presence. IR identifies O-H stretches (~3200–3600 cm1^{-1}) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C-N: 1.32–1.38 Å, C-O: 1.42 Å) .
    • Challenges : Low crystal symmetry or twinning may require high-resolution data (R-factor < 0.05) for accurate refinement .

Advanced Research Questions

Q. How can crystallization challenges be mitigated for X-ray diffraction studies of this compound?

  • Methodology :

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth .
  • Temperature control : Slow cooling from 90 K to RT minimizes lattice defects .
  • Software tools : SHELXD and SHELXE resolve phase problems in low-symmetry space groups .
    • Data : Successful cases report unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) with P21_1/c symmetry .

Q. What experimental strategies elucidate the compound’s interaction with metalloenzymes?

  • Methodology :

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses with metal ions (e.g., Zn2+^{2+}) in enzyme active sites .
  • Enzyme assays : Measure inhibition kinetics (Ki_i) using UV-Vis spectroscopy or fluorometric methods .
    • Findings : The imidazole ring coordinates with Zn2+^{2+} in metalloenzymes (bond distance ~2.1 Å), altering catalytic activity .

Q. How should contradictory bioactivity data across assays be analyzed?

  • Methodology :

  • Dose-response curves : Compare IC50_{50} values under standardized pH and temperature conditions .
  • Structural analogs : Test derivatives (e.g., fluoro- or nitro-substituted imidazoles) to isolate substituent effects .
    • Case study : Fluorinated analogs show 3–5× higher antimicrobial activity than non-fluorinated versions due to enhanced membrane permeability .

Methodological Considerations Table

Aspect Technique/Tool Key Parameters Reference
Synthesis OptimizationSolvent screeningYield (%), purity (HPLC >98%)
Structural ValidationX-ray crystallographyR-factor (<0.05), bond length accuracy
Bioactivity AssaysEnzyme inhibition assaysIC50_{50} (µM), Ki_i (nM)
Computational ModelingMolecular dockingBinding energy (kcal/mol)

Key Challenges and Solutions

  • Low synthetic yield : Optimize stoichiometry (1:1.2 molar ratio for alkylation) and use phase-transfer catalysts .
  • Bioactivity variability : Standardize assay protocols (e.g., fixed incubation time) to reduce inter-lab discrepancies .

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